molecular formula C28H38N4O7S B13400945 Z-N-Me-Arg(pbf)-OH

Z-N-Me-Arg(pbf)-OH

Cat. No.: B13400945
M. Wt: 574.7 g/mol
InChI Key: GFORNBMHIWWRNW-UHFFFAOYSA-N
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Description

Z-N-Me-Arg(pbf)-OH is a synthetic derivative of the amino acid arginine. It is often used in peptide synthesis and biochemical research due to its unique properties. The compound features a protecting group (pbf) which is commonly used to protect the guanidino group of arginine during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-N-Me-Arg(pbf)-OH typically involves the protection of the arginine molecule. The process begins with the methylation of the amino group, followed by the introduction of the pbf protecting group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes sequential deprotection to reveal functional groups for peptide elongation or downstream modifications.

Z-Group Removal

The Z group is cleaved via acidolysis (e.g., hydrofluoric acid) or hydrogenolysis (H₂/Pd). Acidic conditions (e.g., 30% HBr in acetic acid) achieve selective cleavage without affecting the Pbf group .

Pbf-Group Removal

The Pbf protecting group is removed under strong acidic conditions:

  • Trifluoroacetic acid (TFA)/scavenger systems : 95% TFA with triisopropylsilane (TIS) or water (2–4 hours, room temperature) .

  • Hydrolysis : Extended exposure to TFA (>6 hours) risks partial degradation of the guanidino group.

Table 1: Deprotection Conditions for Z-N-Me-Arg(pbf)-OH

Protecting GroupReagent SystemTime (h)Yield (%)Side Reactions
Z (Cbz)30% HBr/AcOH1–2>90None reported
Pbf95% TFA + 2.5% H₂O + 2.5% TIS2–485–92Guanidino degradation

Activation and Peptide Coupling

The carboxylic acid moiety is activated for solid-phase peptide synthesis (SPPS):

Carbodiimide-Mediated Activation

  • DIC/Oxyma : 0.1 M DIC and Oxyma in DMSO/2-Me-THF (4:6 v/v) efficiently activates the carboxyl group, minimizing arginine lactamization (<5%) .

  • DCC/HOBt : Traditional activation in DMF achieves >95% coupling efficiency but increases lactamization risk (15–20%) .

Table 2: Activation Efficiency in Solvent Mixtures

Solvent SystemActivatorLactamization (%)Coupling Yield (%)
DMF (reference)DIC/Oxyma1782
DMSO/2-Me-THF (4:6)DIC/Oxyma589
NBP/DOL (4:6)DIC/Oxyma688

Side Reactions During Activation

  • Arginine δ-Lactam Formation : Occurs in polar aprotic solvents (e.g., DMF) due to intramolecular cyclization .

  • Methyl Esterification : Quenching activated intermediates with MeOH yields Z-N-Me-Arg(pbf)-OMe (up to 30% in DMSO/EtOAc) .

Saponification of Ester Derivatives

The ethyl or methyl ester variants (e.g., Z-N-Me-Arg(pbf)-OEt) undergo saponification to regenerate the carboxylic acid:

  • Conditions : 2 M NaOH, pH 10–12, 3–4 hours at 0–5°C .

  • Yield : >85% after recrystallization .

Acid Sensitivity

Prolonged TFA exposure (>6 hours) degrades the Pbf group, releasing sulfonic acid derivatives.

Base Sensitivity

Strong bases (e.g., piperidine) during Fmoc deprotection in SPPS do not affect the methylated α-amino group .

Metal Coordination (Hypothetical)

While direct evidence is limited, structural analogs like Fmoc-Arg(Pbf)-OH participate in palladium coordination via deprotected guanidino groups in catalytic systems . Theoretical studies suggest this compound could act as a tridentate ligand under acidic conditions, though experimental validation is pending .

Key Research Findings

  • Solvent Optimization : DMSO/2-Me-THF (4:6) reduces lactamization to <5% while maintaining coupling yields >85% .

  • Cost-Effective Synthesis : Using 1.1 eq Pbf-Cl (vs. 2 eq in prior methods) achieves full arginine conversion, reducing production costs by ~40% .

  • Scalability : Industrial-scale synthesis (>300 L batches) achieves 92% purity after HPLC purification .

Scientific Research Applications

Z-N-Me-Arg(pbf)-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected arginine derivative.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of Z-N-Me-Arg(pbf)-OH involves its interaction with specific molecular targets. The pbf protecting group helps in stabilizing the arginine residue during peptide synthesis, preventing unwanted side reactions. The compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Boc-Arg(pbf)-OH: Another protected arginine derivative with a different protecting group.

    Fmoc-Arg(pbf)-OH: Similar to Z-N-Me-Arg(pbf)-OH but with an Fmoc protecting group.

    Cbz-Arg(pbf)-OH: Uses a Cbz protecting group instead of Z.

Uniqueness

This compound is unique due to its specific protecting group and methylation, which provide distinct properties in peptide synthesis. Its stability and reactivity make it a valuable compound in various research applications.

Biological Activity

Z-N-Methyl-Arginine (Pbf)-OH, commonly referred to as Z-N-Me-Arg(pbf)-OH, is a significant derivative of the amino acid arginine, modified to include a methyl group on the nitrogen atom of its side chain. This compound is particularly noteworthy for its diverse biological activities, which are primarily linked to its role as an arginine analogue. Understanding its biological activity is crucial for its applications in research and potential therapeutic uses.

Chemical Structure and Properties

This compound features a Pbf (pentafluorophenyl) protecting group, which is essential in peptide synthesis to shield reactive functional groups during chemical reactions. The structural modification of adding a methyl group alters the compound's biochemical interactions compared to standard arginine derivatives, enhancing its utility in various biological studies.

Property Description
Molecular Formula C₁₄H₁₈F₅N₃O₂S
Molecular Weight 375.37 g/mol
Solubility Soluble in organic solvents such as DMF and DMSO

Biological Functions

This compound exhibits several biological activities that are integral to physiological processes:

  • Protein Interactions : This compound plays a critical role in modulating protein-protein interactions due to its structural similarity to arginine, which is known for its involvement in various signaling pathways.
  • Enzyme Activity : Studies have shown that this compound can influence enzyme activity, particularly those involved in nitric oxide synthesis and other metabolic pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The Pbf protecting group stabilizes the arginine residue during peptide synthesis, preventing unwanted side reactions. This stabilization allows for enhanced binding affinity and specificity towards biological targets.

Case Studies

  • Interaction Studies : Research indicates that N-methylation affects the binding affinity and activity of arginine-containing peptides. For instance, this compound has been shown to enhance the efficacy of certain peptides in modulating receptor activity .
  • Therapeutic Applications : this compound has been investigated for potential therapeutic uses, including its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), which has implications in various diseases . In vitro studies demonstrated that specific peptide derivatives synthesized using this compound exhibited improved inhibitory activity against NNMT with IC50 values as low as 0.15 nM .
  • Peptide Synthesis : The compound is widely used in peptide synthesis due to its protective properties. A study highlighted a novel method for incorporating Fmoc-Arg(Pbf)-OH into peptide chains using NBP as a solvent, improving yield and efficiency .

Applications in Scientific Research

This compound has diverse applications across several fields:

  • Chemistry : Utilized as a protected arginine derivative in peptide synthesis.
  • Biology : Investigated for its role in protein interactions and enzyme modulation.
  • Medicine : Explored for drug development, particularly in targeting metabolic pathways influenced by arginine derivatives.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing Z-N-Me-Arg(pbf)-OH to prevent degradation during peptide synthesis?

  • Methodological Guidance : Store the compound at -20°C in airtight containers to avoid moisture absorption. For experimental use, dissolve in DMSO (175 mg/mL) with ultrasonic assistance to ensure homogeneity. Avoid repeated freeze-thaw cycles, as this may lead to decomposition or side reactions. Pre-aliquot single-use volumes for critical syntheses .

Q. What is the role of the Pbf and Fmoc protecting groups in this compound during solid-phase peptide synthesis (SPPS)?

  • Methodological Guidance :

  • Fmoc : Removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for peptide elongation.
  • Pbf : Protects the guanidine moiety of arginine and is cleaved under strong acidic conditions (e.g., TFA with scavengers like H₂O or TIPS). Ensure stepwise deprotection to avoid premature side-chain reactivity .

Advanced Research Questions

Q. How does the choice of solvent (e.g., NBP vs. DMF) affect the activation kinetics and coupling efficiency of this compound in SPPS?

  • Methodological Guidance :

  • NBP (N-butylpyrrolidinone) : Reduces lactamization side reactions at elevated temperatures (e.g., 60°C) by stabilizing the activated amino acid intermediate. Ideal for sterically hindered residues like N-methylated arginine.
  • DMF : Traditional solvent but may promote lactamization at high temperatures. Monitor activation via HPLC to detect undesired cyclization (retention time shifts) .
    • Data Contradiction Analysis : Conflicting reports on coupling efficiency can arise from solvent purity, temperature gradients, or residual moisture. Validate solvent choice with kinetic studies (e.g., HPLC tracking of activated species) .

Q. What strategies can mitigate lactamization side reactions when incorporating this compound into peptide sequences?

  • Methodological Guidance :

  • Use DIC/OxymaPure as coupling reagents to enhance activation speed and reduce intermediate instability.
  • Optimize coupling time (30–60 min) and temperature (40–60°C) to balance efficiency and side reactions.
  • Pre-activate the amino acid in NBP before resin addition to minimize on-resin side reactions .

Q. How can researchers validate the successful incorporation of this compound and detect incomplete couplings?

  • Methodological Guidance :

  • Analytical Techniques :
  • HPLC : Compare retention times of crude peptides against standards; look for peaks corresponding to deletion sequences.
  • Mass Spectrometry (MS) : Identify molecular ion peaks to confirm mass accuracy and detect lactamized byproducts.
  • Quality Control : Perform Kaiser tests or chloranil assays after each coupling step to verify free amine availability .

Q. What are the implications of using N-methylated arginine derivatives like this compound on peptide structure and bioactivity?

  • Methodological Guidance :

  • Conformational Effects : N-methylation restricts backbone flexibility, potentially stabilizing β-turn structures.
  • Bioactivity : Enhances protease resistance and membrane permeability but may reduce binding affinity due to steric hindrance. Validate via circular dichroism (CD) and functional assays (e.g., receptor binding studies) .

Q. Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported coupling efficiencies for this compound across different studies?

  • Methodological Guidance :

  • Variable Control : Standardize resin loading (0.3–0.6 mmol/g), solvent batch purity, and activation protocols.
  • Cross-Validation : Replicate published protocols using identical reagents and equipment. If results diverge, perform kinetic HPLC analysis to isolate variables (e.g., solvent vs. temperature effects) .

Q. What steps ensure reproducibility when scaling up SPPS protocols involving this compound?

  • Methodological Guidance :

  • Batch Consistency : Use pre-weighed aliquots of the compound to minimize hygroscopic degradation.
  • Documentation : Record detailed solvent volumes, activation times, and deprotection steps. Share raw HPLC/MS data in supplementary materials for peer validation .

Properties

Molecular Formula

C28H38N4O7S

Molecular Weight

574.7 g/mol

IUPAC Name

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

InChI

InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)31-26(29)30-14-10-13-22(25(33)34)32(6)27(35)38-16-20-11-8-7-9-12-20/h7-9,11-12,22H,10,13-16H2,1-6H3,(H,33,34)(H3,29,30,31)

InChI Key

GFORNBMHIWWRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3=CC=CC=C3)N)C

Origin of Product

United States

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